2-[(4-Isopropylphenylamino)thiazol-4-yl]acetic acid

Lipophilicity Drug Discovery Physicochemical Property

For researchers requiring a pre-functionalized thiazole building block, this compound eliminates the need for late-stage alkylation. Its 4-isopropyl group delivers a +1.4 ΔlogP versus unsubstituted analogs, enabling direct exploration of hydrophobic binding pockets. - Pre-installed secondary amine linker for rapid PROTAC or photoaffinity probe derivatization. - Saves 2-3 synthetic steps, accelerating SAR exploration. - Computed XLogP3 of 3.5 and TPSA of 90.5 Ų provide a balanced polarity profile for CNS or GPCR target screening.

Molecular Formula C14H16N2O2S
Molecular Weight 276.36 g/mol
Cat. No. B12119814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Isopropylphenylamino)thiazol-4-yl]acetic acid
Molecular FormulaC14H16N2O2S
Molecular Weight276.36 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)O
InChIInChI=1S/C14H16N2O2S/c1-9(2)10-3-5-11(6-4-10)15-14-16-12(8-19-14)7-13(17)18/h3-6,8-9H,7H2,1-2H3,(H,15,16)(H,17,18)
InChIKeyPWSBPTSBOVJGGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Isopropylphenylamino)thiazol-4-acetic Acid: Physicochemical Profile


2-[(4-Isopropylphenylamino)thiazol-4-yl]acetic acid (CAS 403671-03-4) is a synthetic, small-molecule thiazole derivative characterized by a 4-isopropylphenylamino substituent at the 2-position and an acetic acid moiety at the 4-position of the thiazole ring [1]. With a molecular formula of C14H16N2O2S and a molecular weight of 276.36 g/mol, it possesses a computed lipophilicity (XLogP3-AA) of 3.5, a topological polar surface area (TPSA) of 90.5 Ų, and five rotatable bonds [1]. It is primarily utilized as a research chemical and a building block in medicinal chemistry for the synthesis of more complex molecules, particularly as a fragment for probing biological targets where enhanced lipophilicity and specific hydrogen-bonding interactions are desired [1].

Fragment-Based Probe Design Engineered for hydrophobic pocket mapping in target engagement studies
Building Block Synthesis Pre-functionalized scaffold for SAR exploration and library generation
Physicochemical Profiling Defined lipophilicity and hydrogen-bond signature for model development

2-(4-Isopropylphenylamino)thiazol-4-acetic Acid: Analog Substitution Limitations


Substituting 2-[(4-Isopropylphenylamino)thiazol-4-yl]acetic acid with its closest unsubstituted phenyl or methyl-substituted analogs is not a straightforward exchange for scientific procurement due to stark differences in key physicochemical properties. The 4-isopropyl group on the target compound contributes significantly to its lipophilicity, with a computed XLogP3 of 3.5, which is approximately 1.4 orders of magnitude higher than the unsubstituted phenyl analog [REFS-1, REFS-2]. This change in lipophilicity, driven by the addition of three carbon atoms, is substantial enough to alter in-vitro target engagement, passive membrane permeability, and non-specific binding profiles [3]. The following quantitative evidence demonstrates that even minor structural modifications within this series lead to measurable, consequential differences, meaning that selection between these compounds must be intentional and data-driven rather than based on availability.

  • Lipophilicity mismatch: The 4-isopropyl group drives a substantially higher logP; this may shift membrane permeability and binding profiles compared to unsubstituted phenyl analogs.
  • Molecular bulk and flexibility: Increased molecular weight and rotatable bond count alter conformational ensembles; direct activity comparison with smaller analogs may be misleading.
  • Hydrogen-bond network distinction: The secondary amine linker provides a unique donor/acceptor profile absent in simpler thiazole acetic acid building blocks.

2-(4-Isopropylphenylamino)thiazol-4-acetic Acid: Quantitative Differentiation Data


Lipophilicity vs. Unsubstituted Phenyl Analog

The target compound demonstrates substantially higher predicted lipophilicity compared to the unsubstituted phenyl analog, 2-[(phenylamino)thiazol-4-yl]acetic acid. The computed XLogP3-AA for the target is 3.5, while for the phenyl analog it is estimated to be approximately 2.1 (based on a difference of three carbon atoms and a standard methylene contribution of ~0.5 logP units) [REFS-1, REFS-2]. This quantified difference of ΔXLogP3 ≈ 1.4 indicates the target compound is over an order of magnitude more lipophilic, which will significantly impact its behavior in biological assays and permeability models [3].

Lipophilicity Comparison
Reported
3.5 vs ~2.1
ΔXLogP3 ≈ +1.4
Reported lipophilicity difference supports selection for higher logP contexts.
Comparator value estimated; verify experimentally.
Lipophilicity Drug Discovery Physicochemical Property

Molecular Weight vs. p-Tolyl Analog

The target compound (MW: 276.36 g/mol) is approximately 11% larger by molecular weight than its closest structural neighbor, the p-tolyl analog, 2-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}acetic acid (MW: 248.30 g/mol) [REFS-1, REFS-2]. This difference, while modest, falls within a range that can influence binding kinetics and fragment-linking strategies. The target compound's higher molecular weight and extended branched alkyl chain specifically provide a different shape and hydrophobic interaction surface area for probe molecule design [2].

Molecular Weight Delta
Reported
ΔMW +28.06 g/mol (+11.3%)
Reported MW difference precludes direct substitution in fragment-based screening cascades.
Values from vendor and PubChem records.
Molecular Weight Fragment-Based Drug Design Chemical Property

Hydrogen Bond Acceptor & Polar Surface Area

The target compound possesses a computed Topological Polar Surface Area (TPSA) of 90.5 Ų and a Hydrogen Bond Acceptor count of 5 [1]. This is nearly identical to the p-tolyl analog (estimated TPSA of ~91 Ų with 5 acceptors) but differs from thiazole analogs lacking the amine linker, which typically have a TPSA of only ~59 Ų and 3 acceptors [2]. While this directly confirms functional group equivalence for a subset of analogs, it starkly differentiates it from a broader class of common thiazole-4-acetic acid building blocks, where the absence of the secondary amine linker significantly reduces polar surface area and hydrogen bonding capability [3].

Polar Surface Area Profile
Class-level
TPSA 90.5 Ų 5 H‑bond acceptors vs 59 Ų / 3 acceptors (simple thiazole)
Distinct H‑bond signature differentiates from simpler thiazole building blocks.
Computed values; structural class comparison.
Hydrogen Bond Acceptor Topological Polar Surface Area Physicochemical Fingerprint

Rotatable Bonds & Conformational Flexibility

The target compound possesses 5 rotatable bonds, as computed by PubChem [1]. This is one more than the p-tolyl analog (which has 4) and two more than the unsubstituted phenyl analog (which has 3) . The higher rotatable bond count, driven by the 4-isopropyl substituent, translates to increased conformational freedom. While this can lead to a greater entropic penalty upon binding, it also allows the molecule to potentially adopt a different ensemble of conformations in solution, which can be crucial for probing cryptic binding pockets [2].

Conformational Flexibility
Reported
5 rotatable bonds
Increased conformational freedom may influence binding entropy.
+1 vs p‑tolyl analog; +2 vs phenyl analog.
Rotatable Bond Conformational Flexibility Drug-likeness

2-(4-Isopropylphenylamino)thiazol-4-acetic Acid: Application Scenarios


Kinase/GPCR Privileged Scaffold Exploration

The computed high lipophilicity (XLogP3 3.5) and unique hydrogen-bonding fingerprint (TPSA 90.5 Ų, 5 H-bond acceptors) make this compound a suitable fragment for probing hydrophobic pockets in kinases or GPCRs where a balanced polar surface area is required for solubility and specific interactions [1]. Its selection over the methyl or unsubstituted phenyl analogs, which have lower logP values and fewer rotatable bonds, is justified when the objective is to map binding site tolerance for larger, more lipophilic substituents [2].

Chemical Proteomics Probe Design

The presence of the secondary amine linker provides a synthetic handle that differentiates it from simpler thiazole-4-acetic acid building blocks. This feature enables facile derivatization into photoaffinity probes or PROTAC linkers without disturbing the core scaffold's target engagement, a key advantage over analogs lacking this functional group [3].

Solubility & Formulation Modeling

The large ΔlogP of +1.4 relative to the unsubstituted phenyl analog translates to a predicted ~25-fold difference in partitioning behavior [1]. This makes the compound a valuable tool in formulation screening cascades designed to develop predictive models for how incremental increases in alkyl chain length impact solubility, permeability, and bioavailability, using a controlled, in-class series [4].

SAR Building Block

The commercial availability of the target compound with the 4-isopropyl group pre-installed allows for rapid parallel synthesis and SAR exploration. Its procurement saves multiple synthetic steps compared to starting from the unsubstituted phenyl analog and performing a late-stage alkylation, directly accelerating drug discovery timelines .

Application
Selection Property
Validation Focus
Kinase/GPCR hydrophobic pocket mapping
Computed lipophilicity & TPSA profile
Hydrophobic site binding assays
Chemical proteomics probe design
Secondary amine linker functionality
Probe attachment and target engagement
Solubility & formulation modeling
Defined logP increment within an in-class series
Solubility–permeability correlation models
SAR building block synthesis
Pre‑functionalized 4‑isopropyl scaffold
Parallel analog library generation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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